O-[2-(Trifluoromethoxy)phenyl]hydroxylamine
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Overview
Description
O-[2-(Trifluoromethoxy)phenyl]hydroxylamine is a chemical compound with the molecular formula C7H6F3NO2 and a molecular weight of 193.12 g/mol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a phenyl ring, which is further connected to a hydroxylamine group (-NHOH). The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
The synthesis of O-[2-(Trifluoromethoxy)phenyl]hydroxylamine involves several steps and specific reaction conditions. One common method includes the trifluoromethoxylation of phenyl hydroxylamine derivatives. The reaction typically requires the use of trifluoromethoxylating reagents such as trifluoromethyl hypofluorite (CF3OF) or trifluoromethyl iodide (CF3I) in the presence of a base . The reaction conditions often involve low temperatures and an inert atmosphere to prevent side reactions and decomposition of the reagents .
Industrial production methods for this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield . These methods are designed to optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
O-[2-(Trifluoromethoxy)phenyl]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group may yield nitroso or nitro compounds, while reduction may produce amines .
Scientific Research Applications
Mechanism of Action
The mechanism by which O-[2-(Trifluoromethoxy)phenyl]hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the lipophilicity and electron-withdrawing properties of the compound, which can influence its binding affinity to target molecules . The hydroxylamine group can participate in redox reactions, affecting the activity of enzymes and other proteins involved in biological processes .
Comparison with Similar Compounds
O-[2-(Trifluoromethoxy)phenyl]hydroxylamine can be compared with other similar compounds, such as:
O-[2-(Trifluoromethyl)phenyl]hydroxylamine: This compound has a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group.
O-[2-(Methoxy)phenyl]hydroxylamine: This compound has a methoxy group (-OCH3) instead of a trifluoromethoxy group.
The uniqueness of this compound lies in its trifluoromethoxy group, which enhances its chemical properties and broadens its range of applications .
Properties
Molecular Formula |
C7H6F3NO2 |
---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
O-[2-(trifluoromethoxy)phenyl]hydroxylamine |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)12-5-3-1-2-4-6(5)13-11/h1-4H,11H2 |
InChI Key |
XPHUZBZLKKYVNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)ON |
Origin of Product |
United States |
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